Cas no 52396-78-8 (3-amino-3-(1,3-thiazol-2-yl)propanoic acid)

3-amino-3-(1,3-thiazol-2-yl)propanoic acid structure
52396-78-8 structure
商品名:3-amino-3-(1,3-thiazol-2-yl)propanoic acid
CAS番号:52396-78-8
MF:C6H8N2O2S
メガワット:172.205
CID:2064895
PubChem ID:70397200

3-amino-3-(1,3-thiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (±)-3-Amino-3-(2-thiazolyl)propanoic acid
    • SCHEMBL10585713
    • CCA39678
    • 52396-78-8
    • EN300-118922
    • 3-amino-3-(1,3-thiazol-2-yl)propanoic acid
    • 3-amino-3-(1,3-thiazol-2-yl)propanoicacid
    • AT45807
    • 3-amino-3-(thiazol-2-yl)propanoic acid
    • Z1255465757
    • AKOS022908865
    • インチ: InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)
    • InChIKey: RYXFYJOVBFTPTP-UHFFFAOYSA-N
    • ほほえんだ: NC(CC(O)=O)c1nccs1

計算された属性

  • せいみつぶんしりょう: 172.03064868g/mol
  • どういたいしつりょう: 172.03064868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.9
  • トポロジー分子極性表面積: 104Ų

3-amino-3-(1,3-thiazol-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-118922-0.25g
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95%
0.25g
$481.0 2023-07-06
Enamine
EN300-118922-0.5g
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95%
0.5g
$758.0 2023-07-06
Enamine
EN300-118922-2.5g
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95%
2.5g
$1903.0 2023-07-06
TRC
A636938-100mg
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8
100mg
$ 365.00 2022-06-07
Enamine
EN300-118922-100mg
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95.0%
100mg
$337.0 2023-10-03
1PlusChem
1P01A3AE-50mg
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95%
50mg
$332.00 2024-04-30
Enamine
EN300-118922-10000mg
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95.0%
10000mg
$4176.0 2023-10-03
1PlusChem
1P01A3AE-500mg
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95%
500mg
$999.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2036812-1g
3-Amino-3-(thiazol-2-yl)propanoic acid
52396-78-8
1g
¥7192.00 2024-05-10
Enamine
EN300-118922-1.0g
3-amino-3-(1,3-thiazol-2-yl)propanoic acid
52396-78-8 95%
1.0g
$971.0 2023-07-06

3-amino-3-(1,3-thiazol-2-yl)propanoic acid 関連文献

3-amino-3-(1,3-thiazol-2-yl)propanoic acidに関する追加情報

Introduction to (±)-3-Amino-3-(2-thiazolyl)propanoic Acid (CAS No. 52396-78-8)

(±)-3-Amino-3-(2-thiazolyl)propanoic acid, with the CAS number 52396-78-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif combining an amino acid backbone with a thiazole ring, has garnered attention for its potential applications in drug discovery and molecular biology research. The combination of these structural elements not only imparts distinct chemical properties but also opens up possibilities for diverse biological activities.

The< strong>thiazole ring is a heterocyclic compound that plays a crucial role in many natural products and pharmaceuticals. Its presence in (±)-3-amino-3-(2-thiazolyl)propanoic acid suggests that the compound may exhibit properties such as antimicrobial, anti-inflammatory, or even anticancer activities. Thiazole derivatives are well-documented for their biological significance, with numerous compounds based on this scaffold having been investigated for therapeutic purposes.

In recent years, there has been a growing interest in the development of novel amino acid derivatives as pharmacological agents. Amino acids are the building blocks of proteins and are inherently biocompatible, making them ideal candidates for drug development. The incorporation of functional groups such as the thiazole ring into amino acid derivatives can lead to compounds with enhanced biological activity and selectivity.

(±)-3-Amino-3-(2-thiazolyl)propanoic acid is particularly intriguing due to its chiral center, which allows for the existence of enantiomers. The (±) designation indicates that the compound contains a mixture of both enantiomers. The study of enantiomers is crucial in pharmacology, as different enantiomers of a compound can exhibit vastly different biological activities. This property makes (±)-3-amino-3-(2-thiazolyl)propanoic acid a valuable tool for researchers exploring the relationship between molecular structure and biological function.

Recent studies have highlighted the importance of< strong>thiazole-containing compounds in medicinal chemistry. These studies have demonstrated that thiazole derivatives can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. For instance, some thiazole-based compounds have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The presence of the thiazole ring in (±)-3-amino-3-(2-thiazolyl)propanoic acid suggests that it may share some of these properties.

The< strong>amino group at the terminal position of the molecule provides another layer of functionality that can be exploited for drug design. Amino groups are known to participate in hydrogen bonding, both as donors and acceptors, which can influence the solubility and binding affinity of a compound. Additionally, amino acids are often modified at this position to enhance pharmacological activity.

In terms of synthesis, (±)-3-amino-3-(2-thiazolyl)propanoic acid can be prepared through various chemical pathways. One common approach involves the condensation of< strong>2-aminothiophene-4-carboxylic acid with appropriate alkylating agents to introduce the propanoic acid moiety. Alternatively, peptide coupling reactions could be employed to construct the amino acid backbone followed by functionalization at the desired positions.

The< strong>biological evaluation of (±)-3-amino-3-(2-thiazolyl)propanoic acid is an ongoing area of research. Preliminary studies have suggested that this compound may exhibit interesting biological activities due to its structural features. For example, it has been hypothesized that the thiazole ring could interact with bacterial enzymes involved in metabolic pathways, potentially leading to antibacterial effects. Similarly, the amino group could serve as a target for interactions with mammalian enzymes or receptors.

In conclusion, (±)-3-amino-3-(2-thiazolyl)propanoic acid (CAS No. 52396-78-8) is a promising compound with potential applications in pharmaceutical research and drug development. Its unique structural features, including the presence of both an amino group and a thiazole ring, make it an attractive candidate for further investigation. As our understanding of molecular structure-biology relationships continues to evolve, compounds like this one will play an increasingly important role in discovering new therapeutic agents.

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